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Compound of Interest

Compound Name: 4-(3-Fluorophenoxy)aniline

Cat. No.: B1339340

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(3-Fluorophenoxy)aniline, catering to researchers, scientists, and professionals
in the field of drug development. This document summarizes available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols to aid in the characterization of this molecule.

Summary of Spectroscopic Data

The following tables provide a structured summary of the available quantitative spectroscopic
data for 4-(3-Fluorophenoxy)aniline.

Table 1: *H NMR Data

Chemical Shift (6) ppm Multiplicity Assignment
7.02-6.80 m 2H

6.80-6.68 m 2H

3.67 brs 2H, -NHz

Note: Data sourced from a supplementary information file. The specific protons corresponding
to the multiplets were not explicitly assigned in the source.
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Table 2: 3C NMR Data

Chemical Shift (8) ppm

152.9

150.6

134.6

1245

124.3

118.7

118.6

117.0

1154

Note: Data sourced from a supplementary information file.[1]

Table 3: Mass Spectrometry Data (Predicted)

Adduct mlz

[M+H]* 204.08193
[M+Na]* 226.06387
[M-H]~ 202.06737
[M+NHa]* 221.10847
[M+K]* 242.03781
[M]* 203.07410

Note: Data is predicted and sourced from PubChemLite.

Table 4: Infrared (IR) Spectroscopy Data
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Experimental IR data for 4-(3-Fluorophenoxy)aniline is not readily available in public spectral
databases. However, characteristic peaks for similar aromatic amines and fluoroaromatic
compounds would be expected. These typically include:

N-H stretching: 3300-3500 cm~1 (usually two bands for a primary amine)

C-H aromatic stretching: 3000-3100 cm™1

C=C aromatic stretching: 1450-1600 cm~1

C-N stretching: 1250-1350 cm™1

C-O-C (ether) stretching: 1000-1300 cm~! (asymmetric and symmetric)

C-F stretching: 1000-1400 cm~1

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available for this
specific molecule. However, the following are general methodologies typically employed for the
spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of aniline derivatives is as follows:

o Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

o Employ a standard 90° pulse sequence.
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o Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

o Use a relaxation delay of 1-5 seconds between scans.

e 13C NMR Acquisition:

[e]

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).

o

Employ a proton-decoupled pulse sequence.

[¢]

Acquire a larger number of scans to compensate for the lower natural abundance of 13C.

[¢]

Use a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts are typically
referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)
A general protocol for the mass spectrometric analysis of aniline derivatives is as follows:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).

« lonization: For aniline derivatives, positive ion mode is commonly used to generate the
protonated molecule [M+H]*.

e Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

» Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the
compound. Analyze the fragmentation pattern, if any, to gain further structural information.
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Visualizations

To illustrate the relationships and workflows involved in the spectroscopic analysis of 4-(3-
Fluorophenoxy)aniline, the following diagrams are provided.
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Caption: Workflow for the spectroscopic analysis of 4-(3-Fluorophenoxy)aniline.
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Caption: Structural components of 4-(3-Fluorophenoxy)aniline and their relation to
spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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